



# Application Notes and Protocols for AOP208 (SERONCO-1 Phase I Clinical Trial)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 208 |           |
| Cat. No.:            | B15622669            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the preclinical data and the clinical protocol for AOP208, a first-in-class oral inhibitor of the serotonin receptor 1B (HTR1B), currently under investigation in the SERONCO-1 Phase I clinical trial for the treatment of solid tumors and lymphomas. AOP208 targets cancer stem cells, representing a novel therapeutic approach in oncology.

## Introduction

AOP208 is an investigational drug developed to selectively target and block the serotonin receptor 1B (HTR1B) expressed on the surface of cancer stem cells (CSCs).[1][2][3] CSCs are implicated in tumor initiation, maintenance, and relapse.[1] The SERONCO-1 trial is the first-in-human, Phase I study designed to evaluate the safety, tolerability, and preliminary efficacy of AOP208 in patients with advanced solid tumors and lymphomas.[1][3][4] A subsequent trial in acute myeloid leukemia (AML) is also planned.[1][2]

**Drug and Trial Overview** 



| Feature                                                                                                      | Description                                                                 |  |
|--------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|--|
| Drug Name                                                                                                    | AOP208 (formerly LB-208)                                                    |  |
| Mechanism of Action                                                                                          | Selective antagonist of Serotonin Receptor 1B (HTR1B) on cancer stem cells. |  |
| Administration                                                                                               | Oral                                                                        |  |
| Developer                                                                                                    | Leukos Biotech / AOP Health                                                 |  |
| Clinical Trial                                                                                               | SERONCO-1                                                                   |  |
| EudraCT Number                                                                                               | 2023-509532-25-00                                                           |  |
| Phase                                                                                                        | 1                                                                           |  |
| Status                                                                                                       | Recruiting                                                                  |  |
| Indications                                                                                                  | Solid Tumors and Lymphomas                                                  |  |
| To assess the safety and tolerability of A Primary Objectives and to explore its impact on tumor prolif  [1] |                                                                             |  |
| Trial Location                                                                                               | Vall d'Hebron Institute of Oncology (VHIO),<br>Barcelona, Spain.[1][3]      |  |

## **Preclinical Data and Mechanism of Action**

Preclinical research has established HTR1B as a therapeutic target in various hematological malignancies, including Acute Myeloid Leukemia (AML), Myelodysplastic Syndromes (MDS), and Chronic Myelomonocytic Leukemia (CMML).[5]

# **AOP208 Signaling Pathway in Cancer Stem Cells**

AOP208 functions by antagonizing the HTR1B receptor on cancer stem cells. This receptor is a G protein-coupled receptor that, upon activation by its ligand serotonin (5-HT), is believed to activate downstream signaling pathways that promote CSC survival, self-renewal, and resistance to therapy. By blocking this interaction, AOP208 is hypothesized to inhibit these protumorigenic signals, leading to CSC depletion.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AOP Health's First-in-class Investigational Cancer Drug Enters Phase 1 Trial [pharma-industry-review.com]
- 2. Cancer Therapy: AOP Health Investigates a New Approach Targeting Cancer Stem Cells |
   Financial Post [financialpost.com]
- 3. AOP Health: Cancer Therapy: AOP Health investigates a new approach targeting cancer stem cells [aop-health.com]
- 4. SERONCO-1: A phase 1, first-in-human trial of AOP-208 for the treatment of patients with solid tumors and lymphomas AdisInsight [adisinsight.springer.com]
- 5. Serotonin receptor type 1B constitutes a therapeutic target for MDS and CMML PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for AOP208
   (SERONCO-1 Phase I Clinical Trial)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15622669#seronco-1-phase-i-clinical-trial-protocol-for-aop208]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com